5-Nitropicolinic acid
Overview
Description
5-Nitropicolinic acid is an important synthetic intermediate . It is also known as 5-Nitropyridine-2-carboxylic acid .
Synthesis Analysis
The synthesis of 5-Nitropicolinic acid involves adding the compound (1 mmol) to 15 mL THF solution and stirring for 30 minutes without heating. The solution is then filtered and evaporated in air under room temperature. After 3 days, colorless crystals are harvested with a yield of 80.3% based on 5-nitropicolinic acid .Molecular Structure Analysis
5-Nitropicolinic acid contains a total of 16 bonds; 12 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 nitro group (aromatic) .Chemical Reactions Analysis
The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Physical And Chemical Properties Analysis
5-Nitropicolinic acid has a density of 1.6±0.1 g/cm^3, a boiling point of 389.8±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C. Its enthalpy of vaporization is 67.4±3.0 kJ/mol and it has a flash point of 189.6±23.7 °C. The index of refraction is 1.625 and its molar refractivity is 37.8±0.3 cm^3 .Scientific Research Applications
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Crystallography
- Application : 5-Nitropicolinic acid has been used in the study of crystal structures . The crystal structure of 5-nitropicolinic acid monohydrate has been reported .
- Method : The structure was solved by direct methods with the SHELXS program. All H-atoms were positioned with idealized geometry and refined isotropically .
- Results : The title compound 5-nitropicolinic acid crystallizes in C2/c together with one water molecule, giving the molecule formula of C6H6N2O5 .
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Chemical Synthesis
- Anti-inflammatory and Anticancer Properties
- Application : A new family of six complexes based on 5-nitropicolinic acid (5-npic) and transition metals have been obtained . These complexes have shown promising anti-inflammatory and anticancer properties .
- Method : After their physicochemical characterization by single-crystal x-ray diffraction (SCXRD), elemental analyses (EA), and spectroscopic techniques, quantum chemical calculations using the Time-Dependent Density Functional Theory (TD-DFT) were performed to further study the luminescent properties of compounds 2 and 6 .
- Results : The potential anticancer activity of all materials was carried out against three tumor cell lines, B16-F10, HT29, and HepG2, models widely used for studying melanoma, colon cancer, and liver cancer, respectively . The best results were shown by 2 and 4 against B16-F10 (IC 50 = 26.94 and 45.10 μg·mL -1, respectively) . In addition, anti-inflammatory studies with RAW 264.7 cells exhibited promising activity of 2, 3, and 6 (IC 50 NO = 5.38, 24.10, and 17.63 μg·mL -1, respectively) .
Safety And Hazards
properties
IUPAC Name |
5-nitropyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-6(10)5-2-1-4(3-7-5)8(11)12/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYRCTVBMNXTBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334367 | |
Record name | 5-nitropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitropicolinic acid | |
CAS RN |
30651-24-2 | |
Record name | 5-nitropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Nitropicolinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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